Product packaging for N-Cyclohexanebutyryl glycine(Cat. No.:CAS No. 132422-42-5)

N-Cyclohexanebutyryl glycine

Cat. No.: B143730
CAS No.: 132422-42-5
M. Wt: 227.3 g/mol
InChI Key: NVIWTVZYABXHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexanebutyryl glycine is a synthetic acyl glycine derivative intended for research and development purposes. Acyl glycines are a class of compounds where a fatty acid chain is linked to the nitrogen atom of the glycine molecule via an amide bond. This conjugation process is analogous to the natural metabolic pathway catalyzed by the enzyme glycine N-acyltransferase (EC 2.3.1.13), which facilitates the reaction between an acyl-CoA and glycine to form a CoA and an N-acylglycine . Such compounds are of significant interest in metabolic studies. While naturally occurring short-chain acyl glycines like N-butyrylglycine are normally minor metabolites of fatty acids, their elevated excretion in bodily fluids serves as a crucial diagnostic biomarker for several inborn errors of metabolism, particularly those affecting mitochondrial fatty acid beta-oxidation . Researchers utilize these compounds as analytical standards in techniques such as mass spectrometry to identify and quantify metabolic disruptions in disorders like short-chain acyl-CoA dehydrogenase deficiency and ethylmalonic encephalopathy . Beyond metabolic research, N-alkylated and N-acylated glycine derivatives are valuable building blocks in organic and pharmaceutical chemistry. They are employed in the synthesis of peptoids (poly-N-substituted glycines) and as chiral precursors or ligands in the development of potential therapeutics and catalysts . The specific structure of this compound, incorporating both cyclohexane and butyryl motifs, may make it a subject of interest in exploring steric effects, chelation chemistry, or as an intermediate in the synthesis of more complex molecules . This product is provided as a neat solid with a documented high purity level, ensuring consistency and reliability for advanced laboratory applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO3 B143730 N-Cyclohexanebutyryl glycine CAS No. 132422-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyclohexylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-11(13-9-12(15)16)8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIWTVZYABXHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577075
Record name N-(4-Cyclohexylbutanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132422-42-5
Record name N-(4-Cyclohexylbutanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Glycine Conjugation Pathways in Biological Systems

Glycine (B1666218) conjugation is a crucial metabolic process in which glycine is attached to other molecules, a reaction that often facilitates the detoxification and elimination of various endogenous and xenobiotic compounds. uniroma1.itresearchgate.net This pathway is a key component of the body's Phase II detoxification system, primarily occurring in the liver. researchgate.net The process typically involves a two-step enzymatic reaction. researchgate.net Initially, a substrate, such as an aromatic acid, is activated by conversion to an acyl-CoA thioester. researchgate.net This reaction is catalyzed by mitochondrial xenobiotic/medium-chain fatty acid: CoA ligases. researchgate.net Subsequently, the acyl-CoA is conjugated to glycine by the enzyme glycine N-acyltransferase (GLYAT), resulting in the formation of an N-acylglycine that is more water-soluble and readily excreted. researchgate.netresearchgate.net

The significance of this pathway extends beyond simple detoxification. It plays a role in the metabolism of dietary compounds, such as polyphenols, and in managing metabolites produced during certain metabolic disorders. researchgate.netresearchgate.net By converting potentially toxic acyl-CoAs into excretable N-acylglycines, the glycine conjugation pathway helps to maintain cellular homeostasis. researchgate.net

Classification and Structural Diversity of N Acylglycine Compounds

N-acylglycines are a subset of the broader N-acyl amino acid family, characterized by an acyl group linked to the nitrogen atom of glycine (B1666218). mdpi.comhmdb.ca The structural diversity within this class is vast, arising from the wide array of acyl groups that can be conjugated to glycine. These acyl chains can vary significantly in length, from short-chain fatty acids to very long-chain fatty acids, and can be saturated or unsaturated. mdpi.com This structural variability gives rise to a wide range of physicochemical properties and biological activities.

For instance, N-acylglycines with long-chain fatty acyl groups, such as N-palmitoylglycine and N-oleoylglycine, have been identified as important signaling molecules in mammals. usf.eduavantiresearch.com The nature of the acyl group is a key determinant of the compound's biological function, influencing its interaction with enzymes and receptors. acs.org The classification of N-acylglycines can, therefore, be based on the nature of the acyl moiety, which includes straight-chain, branched-chain, and cyclic structures.

Rationale for Investigating N Cyclohexanebutyryl Glycine Within Academic Chemical and Biochemical Research

The academic interest in N-Cyclohexanebutyryl Glycine (B1666218) stems from its unique structural feature: a cycloalkane acyl moiety. This sets it apart from the more commonly studied N-acylglycines with linear acyl chains. The presence of the cyclohexane (B81311) ring introduces conformational rigidity and specific stereochemical properties that can provide valuable insights into the structure-activity relationships of N-acylglycines.

Research into N-acylglycines has been spurred by the discovery of their roles as signaling molecules, with some acting as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or as ligands for G protein-coupled receptors. mdpi.comnih.gov The synthesis and characterization of novel N-acylglycines, including those with cyclic moieties like N-Cyclohexanebutyryl Glycine, are crucial for exploring the therapeutic potential of this class of compounds. figshare.com By studying how the cyclic structure of this compound influences its biological activity, researchers can better understand the molecular requirements for interaction with specific biological targets.

Current Gaps in the Academic Literature Regarding N Acylglycines with Cycloalkane Acyl Moieties

Classical Amidation Reactions for N-Acylglycine Synthesis

Traditional methods for forming the amide bond between a carboxylic acid and the amino group of glycine are foundational in the synthesis of N-acylglycines. These techniques are characterized by their reliability and broad applicability.

Carbodiimide-Mediated Coupling Approaches

Carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used to facilitate the formation of an amide bond between a carboxylic acid and an amine. youtube.com This method involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amino group of glycine or its ester to yield the corresponding N-acylglycine.

To enhance the efficiency of the coupling reaction and to minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (B26582) (HOBt), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often incorporated. youtube.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine to provide the desired product. youtube.com

Mixed Anhydride (B1165640) Formations in N-Acylglycine Synthesis

The mixed anhydride method is another classical approach for activating a carboxylic acid for amidation. thieme-connect.dehighfine.comorganicreactions.org This technique involves the reaction of the carboxylic acid with an acid chloride, typically an alkyl chloroformate like isobutyl chloroformate, in the presence of a tertiary amine base such as N-methylmorpholine (NMM). thieme-connect.deresearchgate.net This reaction generates a mixed anhydride, which is a highly reactive species that readily undergoes nucleophilic attack by the amino group of glycine or a glycine ester to form the N-acylglycine. thieme-connect.de

The choice of the activating acid chloride and the reaction conditions, such as temperature, are crucial to control the regioselectivity of the amine attack on the desired carbonyl group and to minimize side reactions like the formation of symmetrical anhydrides. thieme-connect.dehighfine.com Pivaloyl chloride is another reagent frequently used for mixed anhydride formation, particularly when dealing with sterically hindered amines. thieme-connect.de

Acyl Chloride and Anhydride Reactivity with Glycine

The direct reaction of glycine with an acyl chloride or an acid anhydride represents a straightforward method for N-acylation. The Schotten-Baumann reaction, for instance, involves the acylation of an amino acid in an alkaline aqueous solution. researchgate.net In a typical procedure for synthesizing an N-acylglycine, the corresponding acyl chloride is added to a solution of glycine in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct. google.com Similarly, acid anhydrides can be used to acylate glycine, often with heating or in the presence of a base. orgsyn.org

This method is often used in industrial settings due to its cost-effectiveness and the availability of a wide range of acyl chlorides and anhydrides. researchgate.net However, the reactivity of the acylating agent and the potential for side reactions, such as the hydrolysis of the acyl chloride, need to be carefully managed.

Modern and Green Chemistry Approaches to N-Acylglycine Formation

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of enzymatic and photocatalytic strategies for the synthesis of N-acylglycines.

Chemoenzymatic Synthetic Strategies for N-Acylglycines

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve efficient and selective transformations. researchgate.net In the context of N-acylglycine synthesis, lipases are enzymes that have shown promise in catalyzing the acylation of glycine. nih.gov For instance, a chemoenzymatic process for the synthesis of N-arachidonoyl glycine has been developed where glycine tert-butyl ester is acylated by arachidonic acid using a lipase (B570770) from Candida antarctica B. nih.govresearchgate.net The resulting ester is then deprotected to yield the final N-acylglycine. nih.gov This enzymatic approach offers mild reaction conditions and high selectivity, which are key principles of green chemistry. researchgate.net However, factors such as enzyme cost, stability, and lower yields compared to some chemical methods can be limitations. researchgate.net

EnzymeAcyl DonorAmino Acid DerivativeSolventYieldReference
Lipase from Candida antarctica BMethyl ester of arachidonic acidGlycine tert-butyl esterAcetonitrile (B52724)75% nih.gov

Photoredox Catalysis in Glycine Derivatization

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Recent research has demonstrated its application in the derivatization of glycine. These methods often involve the generation of radical intermediates from glycine derivatives, which can then participate in various coupling reactions. rsc.orgelsevierpure.comorganic-chemistry.org

For example, photoredox-catalyzed protocols have been developed for the α-C(sp³)–H alkylation of glycine derivatives. rsc.orgelsevierpure.comorganic-chemistry.orgresearchgate.net These reactions utilize a photocatalyst, an oxidizing agent, and a light source to generate an α-amino radical from a glycine derivative, which then couples with an alkyl radical precursor. While this specific application focuses on modifying the glycine backbone rather than direct N-acylation, it highlights the potential of photoredox catalysis to access a diverse range of functionalized glycine derivatives, which could potentially serve as precursors for N-acylglycines. rsc.orgelsevierpure.comorganic-chemistry.orgresearchgate.net Further research in this area could lead to novel and efficient methods for the direct N-acylation of glycine and its derivatives.

Solid-Phase Synthesis Techniques for N-Substituted Glycine Oligomers

Solid-phase synthesis has emerged as a highly efficient method for the preparation of N-substituted glycine oligomers, also known as peptoids. nih.gov This technique allows for the sequential addition of monomer units to a growing chain that is covalently attached to an insoluble solid support, simplifying the purification process as excess reagents and by-products can be removed by simple washing. google.com Two primary strategies are employed in the solid-phase synthesis of these oligomers: the monomer approach and the submonomer approach. acs.org

The submonomer method, introduced by Zuckermann et al., is the more frequently utilized technique. google.comacs.org It involves a two-step cycle for each monomer addition. The first step is the acylation of a resin-bound secondary amine with a haloacetic acid, typically bromoacetic acid. google.comacs.org The second step involves the nucleophilic displacement of the halogen by a primary amine, which introduces the desired side chain. google.com This two-step cycle is repeated to build the oligomer. google.com A key advantage of the submonomer approach is the vast diversity of commercially available primary amines, which allows for the incorporation of a wide array of side chains, thus enhancing the molecular diversity of the resulting peptoid oligomers. nih.govrsc.org

To further accelerate the synthesis, particularly when using weakly nucleophilic anilines as submonomers, modifications to the standard submonomer protocol have been developed. One such enhancement involves the addition of halophilic silver salts to the displacement reaction, which can lead to a significant rate acceleration by facilitating bromide abstraction. scispace.com

The choice of solid support is also a critical parameter in solid-phase synthesis. A variety of supports have been utilized, with the selection often depending on the specific application and the desired properties of the final product. Polystyrene crosslinked with divinylbenzene (B73037) is a commonly used support. nih.gov The following table summarizes some of the solid supports used in the synthesis of N-substituted glycine oligomers.

Solid SupportLinkerTypical ApplicationReferences
Polystyrene (1% DVB)Rink AmideGeneral solid-phase synthesis of peptoids nih.govresearchgate.net
TentaGelRink AmideSynthesis of longer or more complex peptoids researchgate.net
Cellulose PaperDNP esterSPOT synthesis for library generation researchgate.net

This table is not exhaustive and represents a selection of commonly used solid supports.

Stereoselective Synthesis of Enantiopure N-Acylglycine Derivatives

The synthesis of enantiopure N-acylglycine derivatives is of significant interest, particularly for applications where specific stereochemistry is crucial. Several strategies have been developed to achieve high levels of stereoselectivity, broadly categorized into chiral resolution of racemic mixtures and asymmetric synthesis.

Chiral resolution involves the separation of enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. researchgate.netnih.gov For instance, the separation of racemic N-(3-hydroxyacyl)glycines has been successfully achieved using a Lux Amylose-1 chiral column. researchgate.net The choice of mobile phase, including the organic solvent (e.g., acetonitrile, methanol) and additives, can significantly impact the retention and resolution of the enantiomers. nih.govresearchgate.netresearcher.life

Asymmetric synthesis aims to directly produce a single enantiomer. The Erlenmeyer–Plöchl azlactone synthesis is a classical method that can be adapted for the synthesis of α-amino acids and their derivatives. wikipedia.org More modern approaches utilize photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a route to unnatural α-amino acids. nih.gov Another strategy involves the aldol-type addition to create β-amino acid derivatives with high stereoselectivity. crossref.org For the synthesis of enantiopure triacylglycerols, which share structural similarities in their chiral glycerol (B35011) backbone, chemoenzymatic methods employing lipases for regioselective acylation have proven effective. fao.org A general method for preparing chiral α-amino acids involves the Erlenmeyer-Plochl cyclization followed by hydrolysis or alcoholysis, asymmetric catalytic hydrogenation, and acid hydrolysis. google.com

The following table provides an overview of different stereoselective synthesis and separation techniques.

TechniquePrincipleApplicationReferences
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of racemic N-acylglycines. researchgate.netnih.gov
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.Synthesis of enantiopure α-amino acids. nih.govgoogle.com
Chemoenzymatic SynthesisCombination of chemical steps and enzymatic reactions for stereocontrol.Synthesis of enantiopure structured lipids. fao.org

Scale-Up Considerations and Process Optimization in N-Acylglycine Synthesis

The transition from laboratory-scale synthesis to industrial production of N-acylglycines requires careful consideration of several factors to ensure an efficient, cost-effective, and environmentally friendly process. Key considerations include the choice of synthetic route, reaction conditions, and purification methods.

The Schotten-Baumann reaction, which involves the condensation of an amino acid with a fatty acid halide under alkaline conditions, is a widely used method for the industrial production of N-long-chain acylamino acid salts. google.com However, this method can generate significant amounts of by-products, such as inorganic salts, which necessitate further purification steps. google.com

To address the environmental concerns associated with traditional chemical synthesis, which may use hazardous reagents like phosgene, greener alternatives are being actively explored. researchgate.netscilit.com Enzymatic synthesis, utilizing enzymes such as lipases and aminoacylases, offers a more sustainable approach with milder reaction conditions. researchgate.netscilit.comresearchgate.net For instance, the enzymatic N-acylation of glycine with free fatty acids has been demonstrated, with process optimization leading to high conversion rates. researchgate.netresearchgate.net

Process optimization is crucial for maximizing yield and purity while minimizing costs. This can involve optimizing reaction parameters such as temperature, pressure, and catalyst concentration. For example, in the synthesis of N-acetylglycine from paraformaldehyde, acetamide, carbon monoxide, and hydrogen, the use of a cobalt-containing catalyst with specific promoters has been shown to significantly improve the yield. google.com The development of catalytic processes for the preparation of N-acylglycine derivatives is an active area of research, aiming for ecologically friendly and scalable methods. google.com

The production of N-acylamides through amino acid acylation can be carried out via chemical or enzymatic pathways. ub.ac.id While enzymatic systems offer environmental benefits, chemical catalysis often provides faster reaction times. ub.ac.id The choice between these approaches will depend on a balance of factors including cost, desired purity, and environmental impact.

The following table highlights key considerations for the scale-up of N-acylglycine synthesis.

ConsiderationKey AspectsPotential SolutionsReferences
Synthetic RouteEfficiency, cost, environmental impactSchotten-Baumann reaction, enzymatic synthesis google.comresearchgate.netscilit.com
Reaction ConditionsTemperature, pressure, catalyst, solventOptimization of parameters for yield and purity google.com
PurificationRemoval of by-products and impuritiesCrystallization, chromatography google.com
SustainabilityUse of hazardous reagents, waste generationGreen chemistry approaches, enzymatic catalysis researchgate.netscilit.com

Spectroscopic Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Acylglycine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including N-acylglycines. While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the cyclohexanebutyryl group and the glycine moiety. hmdb.cabovinedb.cahmdb.cadrugbank.comhmdb.cansf.govblogspot.comnih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit characteristic signals for the protons in both the cyclohexane (B81311) ring and the glycine backbone. The protons on the cyclohexane ring would appear as a complex multiplet in the upfield region, typically between 1.0 and 1.8 ppm. The methylene (B1212753) protons of the butyryl chain adjacent to the cyclohexane ring and the carbonyl group would show distinct chemical shifts. The methylene protons of the glycine unit are expected to appear as a doublet around 3.9 ppm, coupled to the amide proton. The amide proton itself would likely be observed as a triplet further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate in the downfield region, typically above 170 ppm. The methylene carbon of the glycine moiety would be found around 41 ppm. The carbons of the cyclohexane ring and the butyryl chain would appear in the upfield region of the spectrum. drugbank.comhmdb.cansf.govblogspot.comescholarship.org

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexanebutyryl and glycine fragments. HSQC would correlate each proton with its directly attached carbon atom, providing unambiguous assignments for the carbon skeleton.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Glycine α-CH₂~3.9 (d)~41
Amide NHDownfield (t)-
Carboxyl COOHDownfield>170
Amide C=O->170
Butyryl α-CH₂~2.2 (t)~35
Butyryl β-CH₂~1.6 (m)~29
Butyryl γ-CH₂~1.5 (m)~26
Cyclohexane CH~1.7 (m)~37
Cyclohexane CH₂1.0 - 1.8 (m)26 - 33

d = doublet, t = triplet, m = multiplet. Predicted values are based on analogous structures and general NMR principles.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. researchgate.netnih.gov HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy, allowing for the differentiation between compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would involve the cleavage of the amide bond, leading to the formation of ions corresponding to the cyclohexanebutyryl moiety and the glycine fragment. Other expected fragmentations include the loss of the carboxylic acid group and cleavages within the cyclohexane ring and the butyryl chain.

Ion Description Predicted m/z
[M+H]⁺Protonated molecule228.1594
[M-H]⁻Deprotonated molecule226.1449
[C₁₀H₁₇O]⁺Cyclohexanebutyryl acylium ion153.1274
[C₂H₄NO₂]⁺Glycine fragment74.0237
[M-COOH]⁺Loss of carboxylic acid group183.1696

Predicted m/z values are based on the elemental composition of this compound (C₁₂H₂₁NO₃).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. nsf.govresearchgate.netnpl.co.uknih.govarxiv.orgmdpi.comnist.govnih.govmdpi.com For this compound, these techniques would confirm the presence of the amide, carboxylic acid, and alkyl functionalities.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the N-H and C=O stretching vibrations of the amide group (Amide I and Amide II bands), typically around 3300 cm⁻¹ and 1640 cm⁻¹, respectively. The C=O stretching of the carboxylic acid will appear as a strong band around 1700-1725 cm⁻¹. The broad O-H stretch of the carboxylic acid will be visible in the 2500-3300 cm⁻¹ region. The C-H stretching vibrations of the cyclohexane and butyryl alkyl groups will be observed around 2850-2950 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C stretching vibrations of the cyclohexane ring and the butyryl chain would be prominent in the Raman spectrum. The symmetric stretching of the carboxylate group, if the molecule is in its deprotonated form, would also be Raman active.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Amide N-HStretch~3300 (broad)~3300
Amide C=OStretch (Amide I)~1640 (strong)~1640
Amide N-H Bend / C-N Stretch (Amide II)Bend/Stretch~1550 (strong)~1550
Carboxylic Acid O-HStretch2500-3300 (very broad)Weak
Carboxylic Acid C=OStretch~1710 (strong)~1710
Alkyl C-HStretch2850-2950 (strong)2850-2950 (strong)
C-NStretch~1200~1200
C-CStretchFingerprint regionProminent in fingerprint region

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for the analysis of N-acylglycines.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol), is the most common mode for separating N-acylglycines. nih.govspectroscopyonline.comsielc.comthermofisher.com

The retention time of this compound would be influenced by the hydrophobicity of the cyclohexanebutyryl group. Detection can be achieved using various detectors. UV detection at low wavelengths (around 210-220 nm) is possible due to the presence of the amide and carboxyl chromophores. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can also be employed, especially for quantification purposes when a UV chromophore is weak or absent in impurities. Mass spectrometric detection (LC-MS) provides the highest selectivity and sensitivity, combining the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.

Parameter Typical Conditions for N-Acylglycine Analysis
Column Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 214 nm, ELSD, CAD, or Mass Spectrometry (MS)
Expected Elution Later than smaller, more polar N-acylglycines due to the hydrophobic cyclohexanebutyryl group.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile N-Acylglycine Derivatives

GC-MS is a high-resolution analytical technique suitable for volatile and thermally stable compounds. Due to the low volatility of N-acylglycines, a derivatization step is typically required to convert the polar N-H and O-H groups into less polar, more volatile moieties. nist.govresearchgate.netmdpi.comnih.govsigmaaldrich.comd-nb.info Common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively.

Once derivatized, the volatile this compound derivative can be separated on a non-polar or medium-polarity capillary GC column. The mass spectrometer detector provides identification based on the characteristic mass spectrum of the derivative, which will include the mass of the parent derivative and fragment ions resulting from the loss of the silyl (B83357) groups and cleavage of the molecular backbone.

Step Description
Derivatization Reaction with a silylating agent (e.g., BSTFA, MTBSTFA) to replace active hydrogens on the amide and carboxyl groups with silyl groups.
GC Column Non-polar (e.g., DB-5ms) or mid-polar capillary column.
Carrier Gas Helium or Hydrogen.
Temperature Program A temperature gradient is used to elute the derivative, with the final temperature high enough to ensure elution of the high-molecular-weight derivative.
MS Detection Electron Ionization (EI) is commonly used, providing reproducible fragmentation patterns for library matching and structural confirmation.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful analytical technique that separates chemical compounds based on their charge-to-size ratio in an electric field. nih.gov For this compound, which possesses a carboxylic acid group from the glycine moiety, CE is an ideal method for purity assessment and analysis. The compound's charge is pH-dependent; at pH values above its isoelectric point, the carboxyl group is deprotonated, imparting a net negative charge to the molecule and allowing it to migrate toward the anode in a CE system.

The separation principle in a technique like Capillary Zone Electrophoresis (CZE) relies on the differential migration of ions under the influence of a high-voltage electric field. The velocity of migration is determined by the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) within the capillary. Factors such as the buffer's pH and ionic strength, applied voltage, and capillary temperature are critical parameters that must be optimized to achieve high-resolution separation. For instance, a higher pH ensures full ionization of the glycine's carboxyl group, leading to faster and more consistent migration times.

A typical workflow for analyzing this compound would involve dissolving the sample in a suitable buffer, injecting a small plug into a fused-silica capillary, and applying a high voltage. nih.gov Detection is often accomplished using UV-Vis spectroscopy, where the amide bond provides a chromophore.

Table 1: Illustrative Capillary Electrophoresis Parameters for this compound Analysis

ParameterValue/ConditionPurpose
Instrument Capillary Electrophoresis System with UV DetectorSeparation and Detection
Capillary Fused Silica, 50 µm i.d., 50 cm total lengthSeparation Medium
Background Electrolyte 50 mM Phosphate BufferControls pH and ionic strength
pH 7.4Ensures deprotonation of the carboxyl group
Voltage 25 kVDriving force for separation
Temperature 25 °CMaintains consistent viscosity and mobility
Injection Hydrodynamic (0.5 psi for 5 s)Introduces sample into the capillary
Detection 214 nmWavelength for detecting the amide bond

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique can provide unambiguous information on bond lengths, bond angles, torsion angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. nih.gov

The process begins with the most critical and often challenging step: growing a high-quality single crystal of this compound, which should be at least 0.1 mm in its smallest dimension. nih.gov The flexibility of the cyclohexanebutyryl side chain could present a challenge to obtaining well-ordered crystals. Once a suitable crystal is obtained, it is mounted on a goniometer and cooled, typically to around 110 K, to minimize thermal vibrations of the atoms. jhu.edu The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is recorded on a detector. wikipedia.org

The intensities and geometric arrangement of the diffraction spots are used to calculate an electron density map of the repeating unit cell of the crystal. nih.gov This map is then interpreted to build a molecular model of this compound. The final model is refined to achieve the best possible fit with the experimental data. The resulting structure would reveal the exact conformation of the cyclohexane ring (e.g., chair or boat), the orientation of the butyryl linker, and the planarity of the amide bond. Furthermore, it would detail intermolecular interactions, such as hydrogen bonds formed by the amide and carboxylic acid groups, which dictate the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExample ValueDescription
Chemical Formula C₁₂H₂₁NO₃The elemental composition of the molecule.
Formula Weight 227.30 g/mol The mass of one mole of the compound.
Crystal System MonoclinicThe crystal lattice's geometric classification.
Space Group P2₁/cThe symmetry group of the crystal structure.
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5°The dimensions of the repeating unit of the crystal.
Volume 1285 ųThe volume of the unit cell.
Z Value 4The number of molecules in the unit cell.
Calculated Density 1.175 g/cm³The theoretical density of the crystal.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Chiroptical Spectroscopy for Enantiomeric Purity Analysis of Chiral N-Acylglycines

While glycine itself is achiral, N-acylglycines can be synthesized from chiral carboxylic acids, leading to chiral end products. Chiroptical spectroscopy techniques, particularly circular dichroism (CD), are invaluable for analyzing the stereochemistry of such molecules. vanderbilt.edu CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its absolute configuration and enantiomeric purity. nih.gov

The enantiomeric purity of a chiral N-acylglycine sample can be determined because enantiomers produce CD spectra that are mirror images of each other, while a racemic (50:50) mixture is CD-silent. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. Therefore, by comparing the CD spectrum of a sample to that of a pure enantiomeric standard, one can quantify the enantiomeric composition. nih.gov

A modern approach involves coupling a CD detector to a high-performance liquid chromatography (HPLC) system (HPLC-CD). This allows for the simultaneous separation of the target compound from other impurities via an achiral column, followed by on-the-fly CD detection to determine its enantiomeric purity. nih.gov The dissymmetry factor (g-factor), which is the ratio of the CD absorption to the total UV absorption (g = ΔA/A), is a key parameter that changes with the enantiomeric composition. nih.gov A deviation in the g-factor from that of the pure standard indicates the presence of the other enantiomer. nih.gov

Table 3: Representative Data for Enantiomeric Purity Analysis by Circular Dichroism

SampleEnantiomeric Excess (% ee)Wavelength (λ_max)Observed CD Signal (mdeg)
Standard 100% (S)-enantiomer225 nm+10.0
Sample A 98% (S)-enantiomer225 nm+9.8
Sample B 90% (S)-enantiomer225 nm+9.0
Sample C 50% (S)-enantiomer (racemic)225 nm0.0
Sample D 100% (R)-enantiomer225 nm-10.0

The Central Role of Glycine N-Acyltransferases (GLYAT, GLYATL1) in Metabolism

Glycine N-acyltransferases, such as GLYAT and its related proteins like GLYATL1, are pivotal enzymes in both xenobiotic and endogenous metabolic pathways. uniroma1.itepa.govdntb.gov.ua Their primary function is to facilitate the conjugation of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to glycine. researchgate.netontosight.ai This reaction results in the formation of an N-acylglycine, a more water-soluble conjugate that is readily excreted in the urine. tandfonline.comwikipedia.org This detoxification process is crucial for preventing the accumulation of potentially toxic organic acids. tandfonline.comresearchgate.net The enzymes of amino acid conjugation are located within the mitochondria, a key site for energy metabolism. epa.govresearchgate.net

Substrate Versatility and Kinetic Properties of Glycine N-Acyltransferases

Glycine N-acyltransferases exhibit broad substrate specificity, enabling them to process a diverse array of N-acyl-CoA esters. nih.gov Kinetic studies have been essential in defining the efficiency of these enzymes with different substrates. For instance, human GLYAT has a high affinity for aromatic acyl-CoAs like benzoyl-CoA. mdpi.comnih.gov The catalytic efficiency, often expressed as the (kcat/Km)app value, indicates how effectively an enzyme can convert a substrate to a product. While specific kinetic data for N-Cyclohexanebutyryl-CoA are not available, the enzyme's known activity with various acyl-CoAs suggests it could be a substrate. nih.gov The rate of glycine conjugation can be influenced by the availability of both the acyl-CoA substrate and glycine. researchgate.net

Kinetic Parameters of Mouse Glycine N-Acyltransferase (mGLYAT) for Various Acyl-CoA Substrates
Substrate (Acyl-CoA)(kcat/Km)app (M⁻¹s⁻¹)
Benzoyl-CoA(4.5 ± 0.27) × 10⁵
Acetyl-CoA (C2)(5.2 ± 0.20) × 10²
Butyryl-CoA (C4)(1.4 ± 0.08) × 10³
Hexanoyl-CoA (C6)(1.2 ± 0.07) × 10³

Data derived from characterization of recombinant mouse GLYAT. nih.gov

Regulation of Glycine N-Acyltransferase Activity and Gene Expression

The activity and expression of Glycine N-Acyltransferases are tightly regulated. The availability of substrates, namely acyl-CoAs and glycine, is a direct determinant of the rate of N-acylglycine formation. researchgate.net Genetic variations, or polymorphisms, within the GLYAT gene can lead to differences in enzyme activity among individuals. dntb.gov.uamdpi.comnih.gov Furthermore, the expression of GLYAT can be influenced by various factors, including the presence of certain xenobiotics which can induce its production. researchgate.net Research has also pointed to the potential for GLYAT to serve as a diagnostic and prognostic marker in certain diseases, such as kidney cancer, where its expression is often decreased. dntb.gov.ua

In Vitro Synthesis and Degradation of N-Acylglycines

The enzymatic synthesis of N-acylglycines can be replicated in a laboratory setting. researchgate.net This in vitro synthesis is a valuable tool for studying the metabolic fate of various compounds and for producing analytical standards. researchgate.netnih.gov While the formation of N-acylglycines is a primary metabolic route, their degradation is also a possibility. Enzymes such as fatty acid amide hydrolase (FAAH) can hydrolyze N-acylglycines back to their constituent fatty acid and glycine. nih.govelifesciences.org Another enzyme, peptidylglycine α-amidating monooxygenase (PAM), can oxidatively cleave N-acylglycines to produce primary fatty acid amides. nih.govnih.gov

Precursors and Breakdown Products of this compound

The formation of this compound begins with its precursor, cyclohexanebutyric acid. This carboxylic acid must first be activated to a high-energy thioester, N-Cyclohexanebutyryl-CoA, a reaction catalyzed by an acyl-CoA synthetase. nih.gov This activated form can then be conjugated with glycine by a Glycine N-Acyltransferase. nih.gov

The breakdown of this compound would reverse this process, yielding cyclohexanebutyric acid and glycine. nih.gov While further metabolism of cyclohexanebutyric acid is possible, the primary route for N-acylglycines is typically excretion from the body. wikipedia.org

The Interconnection of N-Acylglycine Conjugation and One-Carbon Metabolism

The glycine conjugation pathway is intricately linked with one-carbon metabolism. frontiersin.org Glycine is a crucial component of the one-carbon pool, which supplies the necessary building blocks for the synthesis of purines and other essential biomolecules. researchgate.net The significant use of glycine for detoxifying xenobiotics can potentially deplete the cellular glycine pool. tandfonline.com This depletion may, in turn, affect other metabolic processes that rely on glycine, highlighting the interconnectedness of these fundamental biochemical pathways. tandfonline.com The glycine conjugation system is active even in young mice and its activity increases when glycine levels are high. nih.gov

Investigation of Biochemical Roles and Molecular Interactions of N Acylglycines

Modulation of Cellular Metabolic Pathways by N-Acylglycine Analogues

The metabolic influence of N-acylglycines is an area of active investigation. The effects are generally tied to the roles of glycine (B1666218) in central metabolism and how the attached acyl group modifies its distribution and interaction with metabolic enzymes.

Impact on Mitochondrial Function and Energy Metabolism

Specific studies detailing the direct impact of N-Cyclohexanebutyryl glycine on mitochondria have not been identified. However, the glycine component is known to be crucial for mitochondrial health. Glycine supplementation has been shown to improve age-related decline in mitochondrial respiratory function in animal models nih.gov. It can maintain the activity of key enzymes in the electron transport chain, such as cytochrome oxidase, thereby preserving cellular energy production, particularly under conditions of stress like ischemia-reperfusion injury.

Research on glycine has demonstrated its ability to support mitochondrial function independently of its role as a precursor to glutathione (B108866) nih.gov. This suggests that N-acylglycines like this compound could potentially influence mitochondrial bioenergetics, although the specific nature of this interaction would depend on how the cyclohexanebutyryl moiety affects its uptake and activity within the mitochondrial matrix.

Table 1: Potential Areas of Mitochondrial Impact by Glycine and its Analogues

Metabolic Process Known Role of Glycine Potential Influence of this compound
Electron Transport Chain Maintains cytochrome oxidase activity. Could modulate enzyme kinetics or membrane interactions.
Glutathione Synthesis Serves as a key precursor for this mitochondrial antioxidant. Activity would depend on its bioavailability and metabolism back to glycine.

| One-Carbon Metabolism | Donates one-carbon units, crucial for nucleotide synthesis. | The acyl side chain may influence its entry into this pathway. |

Influence on Detoxification Processes and Clearance Mechanisms

The conjugation of substances with glycine is a fundamental Phase II detoxification reaction in the liver, catalyzed by enzymes like Glycine N-acyltransferase (GLYAT). This process renders xenobiotic and endogenous carboxylic acids more water-soluble, facilitating their excretion. This compound is, by its structure, a product of such a conjugation reaction.

Furthermore, glycine is an essential building block for glutathione, a critical tripeptide for cellular detoxification and antioxidant defense nih.gov. The availability of glycine can be a rate-limiting factor for glutathione synthesis. While no direct data exists for this compound, its metabolic fate would determine its influence on detoxification pathways. If it can be hydrolyzed to release free glycine, it could support the glycine pool available for glutathione synthesis.

Effects on Amino Acid Homeostasis and Pool Dynamics

Amino acid homeostasis is a tightly regulated balance of synthesis, breakdown, transport, and utilization. Glycine is a non-essential amino acid, but its endogenous synthesis can be insufficient under certain metabolic demands. The introduction of an N-acylglycine analogue could influence this balance in several ways:

Acting as a Glycine Reservoir: If metabolized by amidases, this compound could slowly release glycine, thereby buffering the free glycine pool.

Competition for Transporters: It might compete with glycine or other amino acids for binding to specific cellular transporters, altering their uptake and distribution.

Modulation of Glycine Catabolism: It could potentially interact with enzymes of the glycine cleavage system (GCS), the primary pathway for glycine degradation located in the mitochondria, although such interactions are currently uncharacterized.

Interaction with Biological Macromolecules

The specific binding properties of this compound to enzymes and receptors have not been detailed in published research. However, the general behavior of N-acylglycines suggests potential interactions.

Enzyme Binding Studies and Allosteric Modulation by N-Acylglycines

The glycine backbone is known to provide conformational flexibility to the active sites of many enzymes. The addition of the cyclohexanebutyryl group creates a molecule with a distinct size and lipophilicity that could facilitate binding to enzymatic pockets.

One key family of enzymes is the Glycine N-acyltransferase (GLYAT) family, which synthesizes N-acylglycines. It is plausible that this compound could act as a product inhibitor for the enzyme that creates it. Other N-acylglycines, particularly those with long fatty acid chains, are known to modulate the activity of various enzymes, though specific data for this compound is absent.

Receptor Ligand Binding and Activation Profiles

Glycine is a major neurotransmitter with well-characterized receptors. The primary targets are the inhibitory glycine receptors (GlyRs) and the glycine co-agonist site on excitatory N-methyl-D-aspartate (NMDA) receptors. The modification of the glycine molecule with an acyl chain can dramatically alter receptor affinity and efficacy. For instance, N-arachidonoyl-glycine, another N-acylglycine, is known to be a modulator of GlyRs.

Studies on cyclic analogues of glycine have shown that increasing the size of the side group can shift the compound's activity from agonist to antagonist at the NMDA receptor's glycine site. This suggests that the bulky cyclohexanebutyryl group would likely prevent this compound from acting as a simple agonist at these receptors. It is more likely to act as a modulator at an allosteric site or as a competitive antagonist, though this remains speculative without direct experimental evidence.

Table 2: Primary Receptor Systems for Glycine and Potential Interactions

Receptor Type Known Function of Glycine Potential Role of this compound
Glycine Receptor (GlyR) Ligand-gated chloride channel Primary agonist, causing inhibitory neurotransmission. Potential allosteric modulator or antagonist due to its bulky side chain.

| NMDA Receptor | Ligand-gated cation channel | Essential co-agonist with glutamate (B1630785) for receptor activation. | Unlikely to act as a co-agonist; potential for competitive antagonism. |

Protein-N-Acylglycine Adduct Formation and Significance

The covalent modification of proteins by N-acylglycines is a complex area of study. While direct evidence for the formation of protein adducts with pre-formed N-acylglycines is not extensively documented, the related process of protein N-acylation, particularly at the N-terminal glycine, is well-characterized. This process involves the attachment of a fatty acyl group to the N-terminal glycine residue of a protein.

One of the most common forms of this modification is N-myristoylation, where myristoyl-CoA donates its myristoyl group to an N-terminal glycine. This modification is crucial for anchoring proteins to cellular membranes and plays a significant role in regulating protein function, protein-protein interactions, and cellular metabolism nih.gov. Similarly, N-terminal glycine can also undergo palmitoylation, although the significance of this modification is less clear and may sometimes be an artifact of sample preparation nih.gov. It is important to note that the enzyme responsible for N-myristoylation, N-myristoyltransferase (NMT), does not catalyze the formation of N-myristoylglycine from glycine alone nih.gov.

Role as Potential Signaling Molecules or Metabolic Intermediates

Accumulating evidence strongly suggests that N-acylglycines function as important signaling molecules and metabolic intermediates in various biological systems nih.govikprress.orgusf.edunih.gov.

As signaling molecules, N-acylglycines are involved in a range of physiological processes. For instance, N-arachidonoylglycine, one of the most studied N-acylglycines, exhibits anti-inflammatory and pain-relieving effects usf.edunih.gov. Other long-chain N-acylglycines have been identified in the central nervous system and are linked to various biological activities, including the regulation of body temperature, locomotion, and insulin (B600854) release avantiresearch.com. The signaling functions of N-acylglycines are diverse and highlight their importance in cellular communication.

N-acylglycines also play a crucial role as metabolic intermediates wikipedia.org. They are key components in the biosynthetic pathway of primary fatty acid amides (PFAMs) usf.edunih.gov. In this pathway, a fatty acid is first activated to its acyl-CoA derivative, which is then conjugated with glycine to form an N-acylglycine nih.govresearchgate.net. Subsequently, the N-acylglycine can be oxidatively cleaved to produce a PFAM usf.edunih.gov. This metabolic role underscores the interconnectedness of different classes of lipid signaling molecules.

Table 1: Reported Signaling Functions of Various N-Acylglycines

N-Acylglycine Reported Signaling Function(s)
N-Arachidonoylglycine Anti-nociceptive, anti-inflammatory usf.edunih.gov
N-Palmitoylglycine Proliferative control, intracellular calcium mobilization avantiresearch.com
N-Oleoylglycine Insulin release, body temperature regulation avantiresearch.com
N-Stearoylglycine Locomotion, nitric oxide production in sensory neurons avantiresearch.com

Cross-talk with Other Conjugation Pathways in Biological Systems

The metabolism of N-acylglycines is intricately linked with other conjugation pathways, primarily through the glycine conjugation pathway. This pathway is a significant route for the metabolism and detoxification of a wide range of endogenous and xenobiotic compounds nih.govnih.govwikipedia.org.

The central enzyme in this pathway is glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of various acyl-CoA molecules with glycine nih.govnih.govnih.gov. The availability of both glycine and coenzyme A (CoASH) can influence the rate of N-acylglycine formation and, consequently, impact other metabolic pathways that rely on these substrates nih.govresearchgate.net. For instance, a high demand for glycine for conjugation reactions could potentially limit its availability for other essential processes, such as the synthesis of proteins, purines, and glutathione youtube.comuomustansiriyah.edu.iq.

Furthermore, the glycine conjugation pathway intersects with fatty acid metabolism. The activation of fatty acids to their acyl-CoA thioesters is a prerequisite for their conjugation with glycine researchgate.net. This links the metabolism of N-acylglycines to the broader network of lipid metabolism and signaling.

The glycine cleavage system (GCS) is another critical pathway in glycine metabolism that can influence the availability of glycine for conjugation nih.govnih.gov. The GCS is the primary route for glycine degradation in vertebrates nih.gov. Any alterations in GCS activity could, therefore, indirectly affect the synthesis of N-acylglycines by modulating the intracellular glycine pool. The interplay between the glycine conjugation pathway, the glycine cleavage system, and other pathways that utilize glycine highlights the complex regulatory network governing the metabolism of N-acylglycines.

Theoretical and Computational Studies of N Cyclohexanebutyryl Glycine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Studies on molecules like N-acetylglycine have successfully employed DFT to determine geometric, vibrational, and electronic properties mdpi.com. For N-Cyclohexanebutyryl glycine (B1666218), DFT calculations would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that define its most stable conformation. This information is crucial for understanding how the molecule might interact with biological targets.

Furthermore, these calculations can elucidate the electronic properties of the molecule. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability avantiresearch.com. A smaller gap generally suggests higher reactivity. Other important electronic descriptors that can be calculated include:

Electron Density Distribution: Reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about potential sites for electrostatic interactions.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions that are likely to be involved in electrophilic or nucleophilic attacks.

These theoretical calculations provide a foundational understanding of the intrinsic properties of N-Cyclohexanebutyryl glycine, which is essential for interpreting its biological activity and for designing further computational and experimental studies.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterDescriptionSignificance
Optimized Molecular Geometry The lowest energy three-dimensional arrangement of atoms.Determines the molecule's shape and steric properties, which are crucial for receptor binding.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability of the molecule to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability of the molecule to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecular surface.Identifies positive and negative regions, predicting sites for non-covalent interactions.
Chemical Hardness A measure of resistance to change in electron distribution.A higher value indicates greater stability and lower reactivity.
Chemical Softness The reciprocal of chemical hardness.A higher value indicates greater reactivity.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

To understand the biological role of this compound, it is crucial to investigate its interactions with enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a small molecule (ligand) to a protein (receptor).

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a docking study would involve:

Preparation of the Ligand and Receptor: Obtaining or modeling the 3D structure of this compound and a target enzyme. The enzyme would likely be one known to interact with other N-acylglycines, such as a glycine N-acyltransferase or a hydrolase nih.gov.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to explore various possible binding poses of this compound within the active site of the enzyme.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the enzyme's active site.

For instance, docking studies on other N-acyl glycines have identified crucial hydrogen bonds and salt bridges with active-site residues that are essential for binding mdpi.com. A similar approach for this compound would provide a static picture of its potential binding mode.

Molecular Dynamics (MD) Simulations provide a more dynamic view of the enzyme-substrate interaction. An MD simulation would start with the best-docked pose of the this compound-enzyme complex and simulate the movements of atoms over time. This allows for the observation of:

Conformational Changes: How the enzyme and ligand adapt their shapes to each other upon binding.

Stability of Interactions: Whether the interactions predicted by docking are stable over time.

Solvent Effects: The role of water molecules in mediating the binding.

Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM/PBSA or free energy perturbation.

MD simulations of glycine in aqueous solutions have been used to study its clustering behavior, highlighting the importance of the chosen force field and atomic charges for accurate simulations avantiresearch.com. Similar considerations would be crucial for a meaningful simulation of the this compound-enzyme complex.

Together, molecular docking and MD simulations can provide a detailed, atomistic understanding of how this compound interacts with a potential enzyme target, offering insights into its mechanism of action and guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acylglycine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity cityu.edu.hkusf.edu. A QSAR model can then be used to predict the activity of new, untested compounds.

While no specific QSAR studies on a series including this compound are publicly available, a hypothetical QSAR study on a set of N-acylglycine derivatives would involve the following steps:

Dataset Collection: A dataset of N-acylglycine derivatives with their experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) would be compiled. This dataset would ideally include a diverse range of acyl groups to explore a wide chemical space.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Related to properties like lipophilicity (logP) and polarizability.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity. For example, a QSAR study on N-alkyl glycine amides successfully developed a four-descriptor model to predict their inhibitory activity against Leukotriene A4 hydrolase researchgate.net.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external (using a set of molecules not included in the model development) validation techniques.

A validated QSAR model for N-acylglycine derivatives could be used to:

Predict the biological activity of this compound if it were not experimentally tested.

Identify the key structural features that influence the biological activity of this class of compounds.

Guide the design of new N-acylglycine derivatives with potentially improved activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExampleDescription
Topological Wiener IndexA measure of the branching of the molecular skeleton.
Geometrical Molecular Surface AreaThe total surface area of the molecule.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Cheminformatics and Data Mining of N-Acylglycine Datasets

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, while data mining involves discovering patterns in large datasets. These approaches can be used to analyze existing data on N-acylglycines to extract new knowledge and guide future research.

A cheminformatics and data mining study of N-acylglycines, including this compound, could involve:

Database Curation: Compiling a comprehensive dataset of N-acylglycines from various sources, such as public chemical databases (e.g., PubChem, ChEMBL), metabolomics databases (e.g., HMDB) cityu.edu.hk, and the scientific literature. The curated data would include chemical structures and any available experimental data (e.g., biological activity, physicochemical properties).

Chemical Space Analysis: Visualizing the chemical space occupied by the known N-acylglycines to understand their structural diversity. This can be achieved using techniques like principal component analysis (PCA) based on calculated molecular descriptors. Such an analysis would reveal whether this compound lies in a well-explored or a novel region of the N-acylglycine chemical space.

Similarity Searching and Clustering: Using this compound as a query to search for structurally similar compounds in the curated database. This can help in identifying compounds with potentially similar biological activities. Clustering algorithms can be used to group the N-acylglycines based on their structural similarity, which can help in identifying distinct structural classes within this family of molecules.

Structure-Property Relationship Mining: Applying data mining algorithms to the curated dataset to uncover relationships between structural features and various properties. For example, one could investigate how the nature of the acyl group (e.g., chain length, branching, presence of rings) influences properties like solubility, melting point, or metabolic stability.

Predictive Modeling: Building predictive models for various properties of N-acylglycines using machine learning techniques. For instance, a model could be developed to predict the retention time of N-acylglycines in liquid chromatography based on their structural features, which would be useful in metabolomics studies cityu.edu.hk.

Through these cheminformatics and data mining approaches, it is possible to leverage the existing knowledge on N-acylglycines to make predictions about the properties and potential biological roles of this compound and to identify promising avenues for future experimental investigation.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing N-Cyclohexanebutyryl glycine?

Synthesis typically involves coupling cyclohexanebutyryl chloride with glycine under controlled pH and temperature. Characterization requires NMR spectroscopy (e.g., 1^1H/13^13C NMR for structural confirmation) and HPLC (≥98% purity validation). For novel derivatives, elemental analysis and mass spectrometry (MS) are critical to confirm molecular weight and composition. Experimental protocols should follow rigorous anhydrous conditions to prevent hydrolysis of the acyl group .

Advanced: How can researchers optimize chromatographic separation of this compound in multi-component systems?

Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). For complex mixtures, coupling with evaporative light-scattering detection (ELSD) improves sensitivity for non-UV-absorbing compounds. Adjusting mobile phase pH (e.g., 2.5–7.0) enhances resolution, leveraging glycine’s zwitterionic properties. Adsorption isotherms (linear regression models) help predict retention behavior under varying temperatures (50–60°C) .

Basic: What role does this compound play in plant nitrogen metabolism studies?

As a glycine derivative, it serves as a model compound to study nitrogen assimilation. Experimental designs often involve hydroponic systems with isotopic labeling (e.g., 15^{15}N) to track uptake efficiency. Data quantification via UPLC-MS provides insights into metabolic flux, particularly in roots and shoots. Key parameters include carbon-to-nitrogen ratios and diffusion rates in soil analogs .

Advanced: How does deuterated glycine (e.g., glycine-d5) enhance precision in metabolic tracing experiments?

Glycine-d5 acts as an internal standard in GC-/LC-MS workflows, correcting for matrix effects and ionization variability. It enables absolute quantification in tissues or biofluids by isotope dilution. Applications include studying glycine’s incorporation into purine bases or glutathione, with detection limits ≤0.1 ng/mL. Calibration curves must account for deuterium isotope effects on retention times .

Basic: What protocols ensure high purity of this compound in preclinical studies?

Post-synthesis purification involves recrystallization (ethanol/water mixtures) and solid-phase extraction to remove unreacted precursors. Purity validation requires dual orthogonal methods: HPLC-UV (λ = 210 nm) and ion chromatography for residual counterions (e.g., chloride). Documentation of batch-specific impurities (e.g., ≤0.5% cyclohexanebutyric acid) is critical for reproducibility .

Advanced: How are glycine-containing buffers used to analyze protein thermodynamic stability?

Glycine buffers (30 mM, pH 2.5–7.0) are employed in differential scanning calorimetry (DSC) and chemical denaturation assays (e.g., guanidine HCl). Parameters like melting temperature (TmT_m) and free energy change (ΔGΔG) are derived from thermal/chemical unfolding curves. Data contradictions (e.g., pH-dependent TmT_m shifts) are resolved by comparing with MOPS-buffered controls .

Basic: Which analytical techniques are preferred for detecting glycine derivatives in biological matrices?

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity (LOQ = 1 nM). For tissue samples, homogenization in 80% methanol followed by SPE cleanup minimizes matrix interference. Quantification requires isotope-labeled internal standards (e.g., glycine-d5) to normalize recovery rates .

Advanced: What strategies address contradictions in adsorption equilibrium data during glycine purification?

Contradictions arise from nonlinear isotherms at high concentrations. Use frontal analysis with single-component solutions to isolate glycine-specific adsorption constants. Linear regression models (R2^2 ≥ 0.98) validate data consistency across temperatures. For industrial-scale chromatography, integrate van’t Hoff plots to optimize temperature-dependent selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.